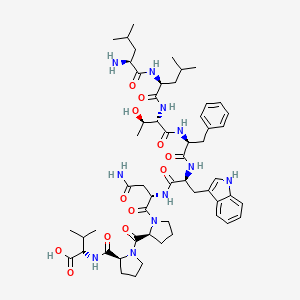
Ued5CR9hxg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ued5CR9hxg involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Ued5CR9hxg can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or oxidized residues, which can impact the peptide’s biological activity and stability .
Wissenschaftliche Forschungsanwendungen
Ued5CR9hxg has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in immunotherapy and cancer treatment.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of Ued5CR9hxg involves its interaction with specific molecular targets, such as cell surface receptors or intracellular proteins. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects such as altered gene expression or protein activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
EP-2101 COMPONENT LEU-LEU-THR-PHE-TRP-ASN-PRO-PRO-VAL: Another peptide with a similar sequence but different functional modifications.
L-LEUCYL-L-LEUCYL-L-THREONYL-L-PHENYLALANYL-L-TRYPTOPHYL-L-ASPARAGINYL-L-PROLYL-L-PROLYL-L-VALINE: A peptide with a similar amino acid composition but different sequence arrangement.
Uniqueness
Ued5CR9hxg is unique due to its specific sequence and the potential for diverse modifications, making it a versatile tool in various research fields. Its ability to undergo multiple chemical reactions and interact with various molecular targets sets it apart from other similar peptides .
Eigenschaften
CAS-Nummer |
211049-23-9 |
|---|---|
Molekularformel |
C55H79N11O12 |
Molekulargewicht |
1086.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C55H79N11O12/c1-29(2)23-36(56)47(69)59-38(24-30(3)4)50(72)64-46(32(7)67)52(74)61-39(25-33-15-9-8-10-16-33)48(70)60-40(26-34-28-58-37-18-12-11-17-35(34)37)49(71)62-41(27-44(57)68)53(75)66-22-14-20-43(66)54(76)65-21-13-19-42(65)51(73)63-45(31(5)6)55(77)78/h8-12,15-18,28-32,36,38-43,45-46,58,67H,13-14,19-27,56H2,1-7H3,(H2,57,68)(H,59,69)(H,60,70)(H,61,74)(H,62,71)(H,63,73)(H,64,72)(H,77,78)/t32-,36+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |
InChI-Schlüssel |
GPYRWVIYNZVVOX-SAPVMZTRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


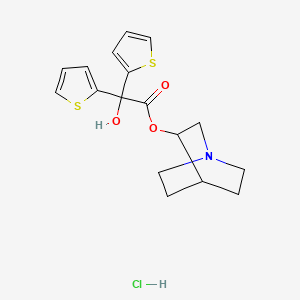
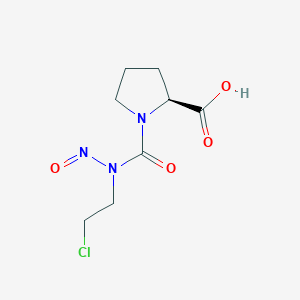

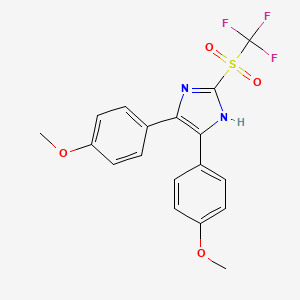
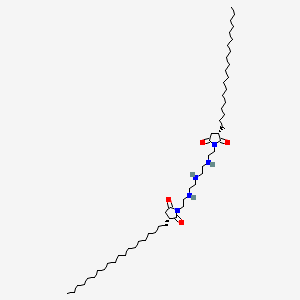
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
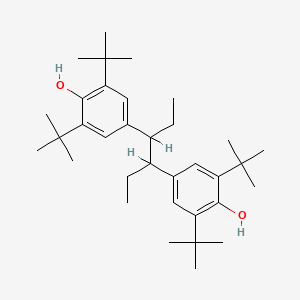

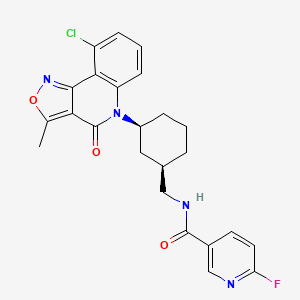
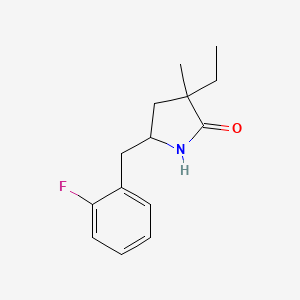
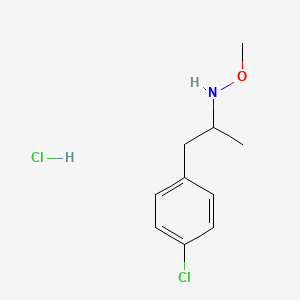
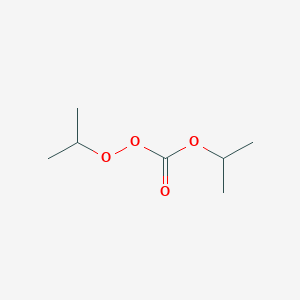
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

